![molecular formula C27H21F3N4O3 B10920525 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1006340-87-9](/img/structure/B10920525.png)
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsThe trifluoromethyl group is usually introduced via a radical trifluoromethylation reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions: Reagents such as trifluoromethyl iodide and catalysts like copper or iron complexes are often used in these reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can modulate various signaling pathways by binding to enzymes or receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group. This group imparts greater stability and reactivity, making it more versatile in chemical reactions. Similar compounds include:
- 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-pyrimidine (without the trifluoromethyl group)
- 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-methylpyrimidine (with a methyl group instead of trifluoromethyl)
Biological Activity
Introduction
The compound 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that belongs to the class of substituted pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, including anti-tuberculosis and anticancer activities. The unique structural features of this compound, including the presence of trifluoromethyl and methoxy groups, contribute to its potential biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C27H21F3N4O3 with a molecular weight of 506.5 g/mol. The structure features a pyrazole moiety linked to a pyrimidine ring, with additional substituents that enhance its chemical properties. The trifluoromethyl group is particularly noteworthy for its electron-withdrawing properties, which can influence the compound's reactivity in biological systems.
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. The incorporation of furan and trifluoromethyl groups may enhance interactions with biological targets, leading to improved efficacy and selectivity. Such interactions are crucial for understanding how this compound exerts its effects on biological systems.
Antimicrobial Activity
Similar compounds in the literature have shown promising activity against Mycobacterium tuberculosis , making them potential candidates for anti-tuberculosis agents. The pyrazole moiety is known for its broad spectrum of biological properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as HCT116 (colorectal carcinoma) and A549 (lung carcinoma). The mechanism often involves the induction of apoptosis through caspase activation .
Compound Name | Cancer Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound 7f | HCT116 | 193.93 | Caspase 3 activation |
Compound 7b | A549 | 238.14 | Apoptosis induction |
Selectivity and Efficacy
The selectivity of these compounds towards cancer cells compared to normal cells is a critical factor in their therapeutic potential. For example, compound 7f exhibited a concentration-dependent increase in caspase 3 production in HCT116 cells, indicating a strong apoptotic effect . This selectivity is essential for minimizing side effects during treatment.
Case Studies
In a comparative study involving structurally similar compounds, This compound was evaluated alongside other pyrazolo[1,5-a]pyrimidines for their anticancer activity. The results showed that this compound had a lower IC50 value than many others tested against the same cancer cell lines, suggesting enhanced potency .
Properties
CAS No. |
1006340-87-9 |
---|---|
Molecular Formula |
C27H21F3N4O3 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H21F3N4O3/c1-16-24(17-7-4-9-19(13-17)35-2)33-34(25(16)18-8-5-10-20(14-18)36-3)26-31-21(22-11-6-12-37-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3 |
InChI Key |
YNQCGNODBXTABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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